molecular formula C14H15FN2OS B2691203 cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-65-0

cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2691203
CAS No.: 851806-65-0
M. Wt: 278.35
InChI Key: KQVWIRVGRWFDGM-UHFFFAOYSA-N
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Description

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a fluorobenzyl thioether, and an imidazole moiety

Mechanism of Action

Preparation Methods

The synthesis of cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the fluorobenzyl thioether: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, followed by fluorination.

    Construction of the imidazole ring: This can be done through cyclization reactions involving precursors like glyoxal and ammonia or amines.

    Final coupling: The final step involves coupling the cyclopropyl group with the fluorobenzyl thioether and the imidazole ring under suitable conditions, often using catalysts like palladium or copper.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Scientific Research Applications

Cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar compounds to cyclopropyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone include:

    Cyclopropyl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: This compound has a similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    Cyclopropyl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: The presence of a methyl group instead of fluorine can lead to different steric and electronic properties.

    Cyclopropyl(2-((2-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: The nitro group can introduce additional reactivity, particularly in redox reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of steric, electronic, and hydrogen-bonding interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

cyclopropyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c15-12-4-2-1-3-11(12)9-19-14-16-7-8-17(14)13(18)10-5-6-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWIRVGRWFDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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